molecular formula C5H5BrN2O B049384 (5-Bromopyrimidin-2-yl)methanol CAS No. 22433-12-1

(5-Bromopyrimidin-2-yl)methanol

Cat. No. B049384
CAS RN: 22433-12-1
M. Wt: 189.01 g/mol
InChI Key: ZRHVXSBXNUJBGF-UHFFFAOYSA-N
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Description

“(5-Bromopyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 g/mol . This compound is used to prepare alcohol-containing benzothiazoles as potent dual-targeting bacterial DNA supercoiling inhibitors .


Molecular Structure Analysis

The molecular structure of “(5-Bromopyrimidin-2-yl)methanol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 5-position of the ring is substituted with a bromine atom, and the 2-position is substituted with a methanol group .


Physical And Chemical Properties Analysis

“(5-Bromopyrimidin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 189.01 g/mol, and its exact mass is 187.95853 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 46 Ų .

Scientific Research Applications

Life Science Research

(5-Bromopyrimidin-2-yl)methanol: is utilized in life science research for the synthesis of various biologically active molecules. Its bromine atom can be substituted with other groups, making it a versatile building block for constructing complex organic compounds used in drug discovery and biochemical studies .

Material Science

In material science, (5-Bromopyrimidin-2-yl)methanol serves as a precursor for the development of new materials. Its pyrimidine ring can interact with other chemical entities to form novel polymers or co-polymers, which can be used to create advanced materials with specific properties like increased strength or chemical resistance .

Chemical Synthesis

This compound is widely used in chemical synthesis as an intermediate. It can undergo various chemical reactions such as Suzuki coupling, which is used to form carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .

Chromatography

(5-Bromopyrimidin-2-yl)methanol: can be used in chromatography as a standard or reference compound. Its unique structure allows it to be separated and identified easily, making it useful in the calibration of chromatographic systems and ensuring the accuracy of analytical results .

Analytical Research

In analytical research, (5-Bromopyrimidin-2-yl)methanol is used for method development and validation. Its well-defined structure and properties make it an ideal candidate for testing the performance of analytical techniques like NMR, HPLC, LC-MS, and UPLC .

Medicinal Chemistry

As a medicinal chemistry tool, (5-Bromopyrimidin-2-yl)methanol is employed in the design and synthesis of new drug candidates. Its modifiable structure allows for the creation of a wide range of derivatives, which can be screened for therapeutic activity against various diseases .

Safety and Hazards

“(5-Bromopyrimidin-2-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(5-bromopyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVXSBXNUJBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608669
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyrimidin-2-yl)methanol

CAS RN

22433-12-1
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromopyrimidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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